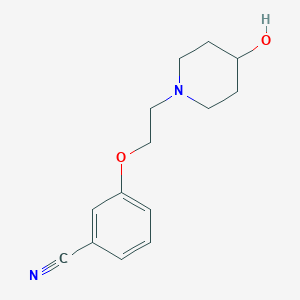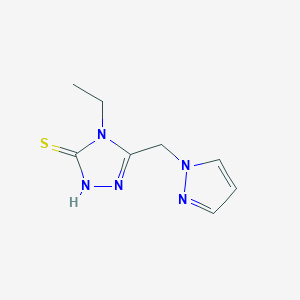
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbodithioate with 1H-pyrazole-1-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms under basic conditions.
Scientific Research Applications
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol include other triazole and pyrazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:
1,2,4-Triazole-3-thiol: Known for its antifungal properties.
5-(1H-pyrazol-1-ylmethyl)-1,2,4-triazole: Used in the synthesis of pharmaceuticals.
4-ethyl-1,2,4-triazole: Exhibits antimicrobial activity.
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-ethyl-3-(pyrazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11N5S/c1-2-13-7(10-11-8(13)14)6-12-5-3-4-9-12/h3-5H,2,6H2,1H3,(H,11,14) |
InChI Key |
AJUJNHIZGWNNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


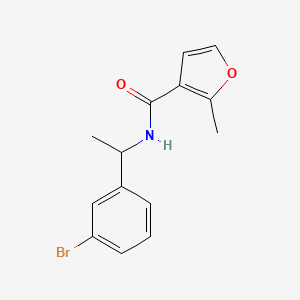
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
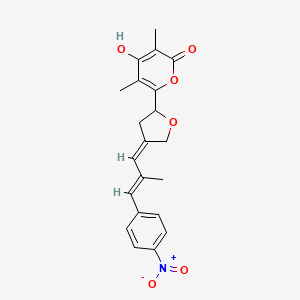
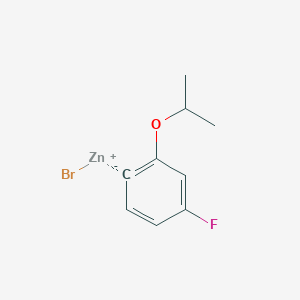
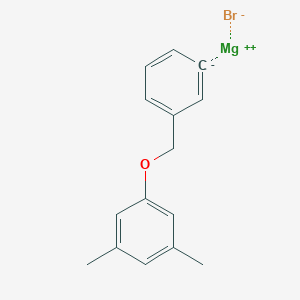
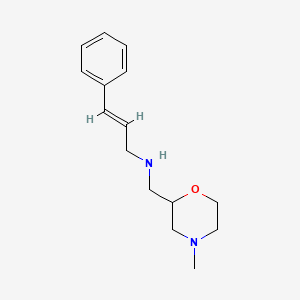
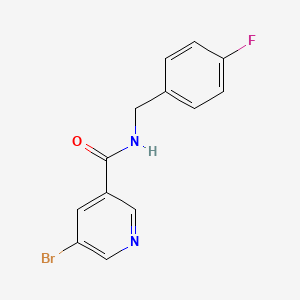
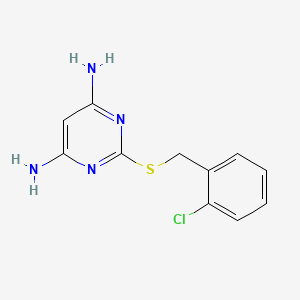
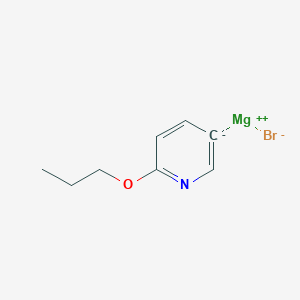
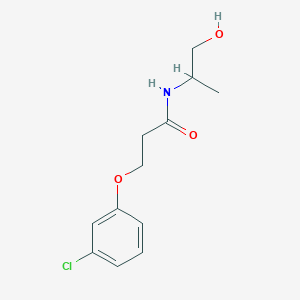
![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
